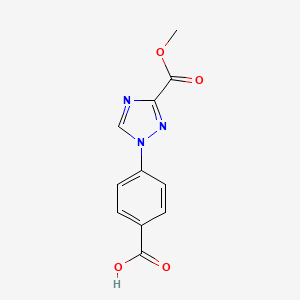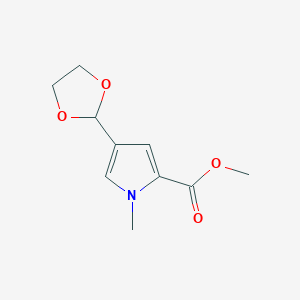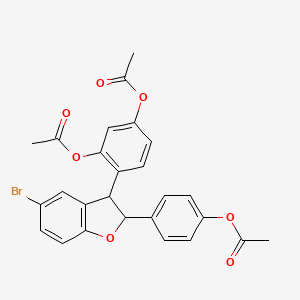
4-(2-(4-Acetoxyphenyl)-5-bromo-2,3-dihydrobenzofuran-3-yl)-1,3-phenylene diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(4-Acetoxyphenyl)-5-bromo-2,3-dihydrobenzofuran-3-yl)-1,3-phenylene diacetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated dihydrobenzofuran core and multiple acetoxyphenyl groups, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Acetoxyphenyl)-5-bromo-2,3-dihydrobenzofuran-3-yl)-1,3-phenylene diacetate typically involves multiple steps, including bromination, acetylation, and cyclization reactionsThe final step involves the formation of the dihydrobenzofuran ring through cyclization under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency. The use of continuous flow reactors and automated systems can further improve the scalability and reproducibility of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(4-Acetoxyphenyl)-5-bromo-2,3-dihydrobenzofuran-3-yl)-1,3-phenylene diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuran derivatives .
Applications De Recherche Scientifique
4-(2-(4-Acetoxyphenyl)-5-bromo-2,3-dihydrobenzofuran-3-yl)-1,3-phenylene diacetate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-(2-(4-Acetoxyphenyl)-5-bromo-2,3-dihydrobenzofuran-3-yl)-1,3-phenylene diacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other brominated benzofuran derivatives and acetoxyphenyl compounds, such as:
- 2-(4-Acetoxyphenyl)-5-bromo-2,3-dihydrobenzofuran
- 4-(4-Acetoxyphenyl)-2-butanone
Uniqueness
What sets 4-(2-(4-Acetoxyphenyl)-5-bromo-2,3-dihydrobenzofuran-3-yl)-1,3-phenylene diacetate apart is its unique combination of functional groups and structural features. The presence of multiple acetoxy groups and a brominated dihydrobenzofuran core provides distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C26H21BrO7 |
|---|---|
Poids moléculaire |
525.3 g/mol |
Nom IUPAC |
[4-[5-bromo-3-(2,4-diacetyloxyphenyl)-2,3-dihydro-1-benzofuran-2-yl]phenyl] acetate |
InChI |
InChI=1S/C26H21BrO7/c1-14(28)31-19-7-4-17(5-8-19)26-25(22-12-18(27)6-11-23(22)34-26)21-10-9-20(32-15(2)29)13-24(21)33-16(3)30/h4-13,25-26H,1-3H3 |
Clé InChI |
MKPVBVGJYGXNJG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=C(C=C1)C2C(C3=C(O2)C=CC(=C3)Br)C4=C(C=C(C=C4)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


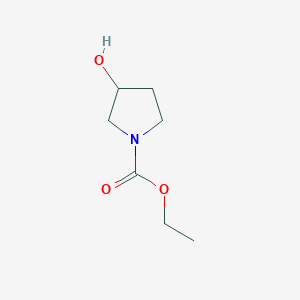
![4-(Benzyloxy)-4'-methoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12857296.png)
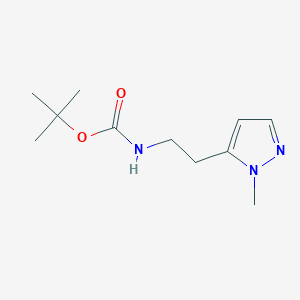

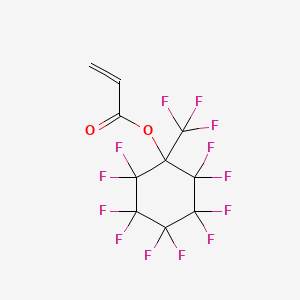
![(4R,4AS,5S,6S,7S)-5-(benzyloxy)-7-((benzyloxy)methyl)-6-fluoro-4-hydroxyhexahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one](/img/structure/B12857334.png)
![(2S)-2-Benzyl-3-{[(benzyloxy)carbonyl]amino}propanoic acid](/img/structure/B12857348.png)
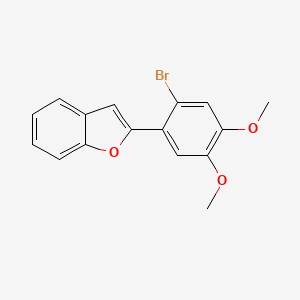

![(3aR,4S,6R,11S,11aS)-11-Hydroxy-6-methyl-3,10-dimethylene-2,7-dioxo-2,3,3a,4,5,6,7,10,11,11a-decahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate](/img/structure/B12857376.png)
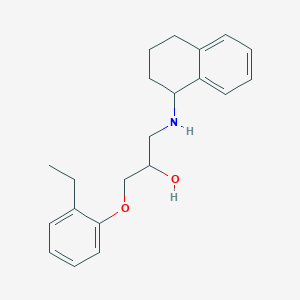
![5,6-dihydrocyclopenta[c]pyrazole-2(4H)-carboxamide](/img/structure/B12857392.png)
